[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid;hydrate
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Overview
Description
Atropine sulfate monohydrate is a tropane alkaloid and anticholinergic medication derived from plants such as Atropa belladonna, Datura stramonium, and Duboisia myoporoides . It is commonly used in medicine to treat various conditions, including poisoning by muscarinic agents, symptomatic bradycardia, and to induce pupil dilation for ophthalmic examinations . Atropine sulfate monohydrate is a competitive, reversible antagonist of muscarinic receptors, blocking the effects of acetylcholine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Atropine sulfate monohydrate can be synthesized through various methods. One common synthetic route involves the reaction of tropine with tropic acid under acidic conditions to form atropine . The reaction typically requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
In industrial settings, atropine sulfate monohydrate is often produced using continuous-flow synthesis techniques. This method allows for the efficient production of atropine with high purity by integrating synthesis and purification steps into a single continuous process . The use of flow chemistry in industrial production helps to minimize byproducts and optimize reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Atropine sulfate monohydrate undergoes various chemical reactions, including:
Hydrolysis: Under alkaline conditions, atropine can be hydrolyzed into tropine and tropic acid.
Oxidation and Reduction: Atropine can undergo oxidation and reduction reactions, although these are less common in typical usage.
Substitution: Atropine can participate in substitution reactions, particularly involving its ester functional group.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or other strong bases are commonly used for hydrolysis reactions.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired outcome.
Substitution: Reagents such as acids or bases can facilitate substitution reactions.
Major Products Formed
Hydrolysis: Tropine and tropic acid are the primary products of hydrolysis.
Oxidation and Reduction: The specific products depend on the reagents and conditions used.
Substitution: The products vary based on the substituents introduced.
Scientific Research Applications
Atropine sulfate monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving muscarinic receptors.
Biology: Atropine is used to study the effects of muscarinic receptor antagonism on biological systems.
Medicine: It is used to treat poisoning by muscarinic agents, symptomatic bradycardia, and to induce pupil dilation
Industry: Atropine is used in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
Atropine sulfate monohydrate acts as a competitive, reversible antagonist of muscarinic receptors . By blocking the action of acetylcholine on these receptors, it inhibits the parasympathetic nervous system, leading to effects such as increased heart rate, reduced salivation, and pupil dilation . The molecular targets of atropine include the muscarinic receptors M1, M2, M3, M4, and M5 .
Comparison with Similar Compounds
Similar Compounds
Scopolamine: Another tropane alkaloid with similar anticholinergic properties.
Hyoscyamine: The pharmacologically active isomer of atropine.
Tropicamide: A shorter-acting muscarinic antagonist used in ophthalmology.
Uniqueness
Atropine sulfate monohydrate is unique in its widespread use and versatility in treating various medical conditions. Its ability to act as a competitive, reversible antagonist of muscarinic receptors makes it a valuable tool in both clinical and research settings .
Properties
Molecular Formula |
C17H27NO8S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid;hydrate |
InChI |
InChI=1S/C17H23NO3.H2O4S.H2O/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;/h2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);1H2/t13-,14+,15?,16?;; |
InChI Key |
PVGPXGKNDGTPTD-IJTOKZDFSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.OS(=O)(=O)O |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.OS(=O)(=O)O |
Origin of Product |
United States |
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